![molecular formula C13H10ClFN2O2 B12922969 6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one CAS No. 499223-33-5](/img/structure/B12922969.png)
6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 6th position, a phenoxy group at the 3rd position, and a hydroxyl group at the 4th position of the pyridazine ring The compound also contains a fluorocyclopropyl group attached to the phenoxy moiety
準備方法
The synthesis of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with phenols in the presence of a base. The reaction conditions typically include the use of a catalyst such as palladium or nickel, and the reaction is carried out under mild conditions to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines. This process can be optimized for higher efficiency and cost-effectiveness by adjusting parameters such as temperature, pressure, and reaction time .
化学反応の分析
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interfere with the DNA replication process in cancer cells, leading to anticancer activity .
類似化合物との比較
6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol can be compared with other similar compounds, such as:
6-Chloro-3-phenylpyridazin-4-ol: This compound lacks the fluorocyclopropyl group, which may result in different biological activities and chemical properties.
6-Chloro-3-(2-chlorophenoxy)pyridazin-4-ol: The presence of a chloro group instead of a fluorocyclopropyl group can lead to variations in reactivity and applications.
The uniqueness of 6-Chloro-3-(2-(1-fluorocyclopropyl)phenoxy)pyridazin-4-ol lies in its specific structural features, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
499223-33-5 |
|---|---|
分子式 |
C13H10ClFN2O2 |
分子量 |
280.68 g/mol |
IUPAC名 |
6-chloro-3-[2-(1-fluorocyclopropyl)phenoxy]-1H-pyridazin-4-one |
InChI |
InChI=1S/C13H10ClFN2O2/c14-11-7-9(18)12(17-16-11)19-10-4-2-1-3-8(10)13(15)5-6-13/h1-4,7H,5-6H2,(H,16,18) |
InChIキー |
ZGWQIQAEOYTADV-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=CC=C2OC3=NNC(=CC3=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12922890.png)
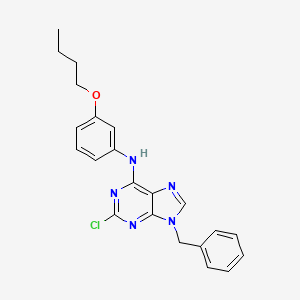
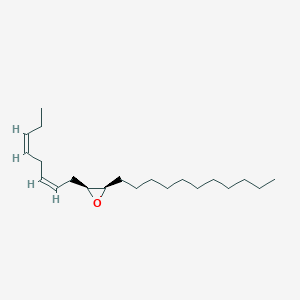
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
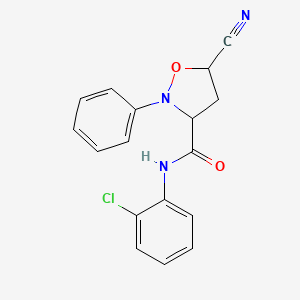
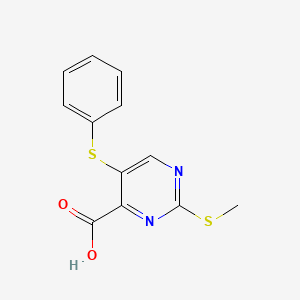
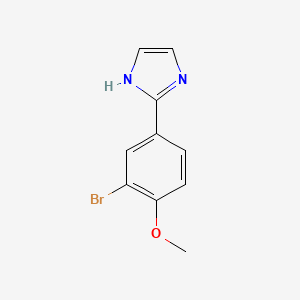
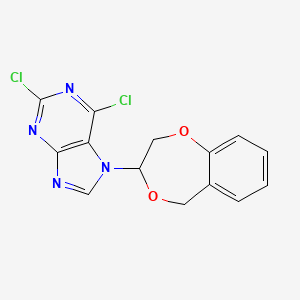

![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)

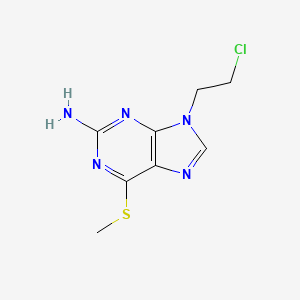
![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)
